molecular formula C21H20ClFN4O3 B2875652 3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021127-37-6

3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2875652
CAS No.: 1021127-37-6
M. Wt: 430.86
InChI Key: NNFZRUMZULDUED-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic core that confers conformational rigidity. The benzyl substituent at position 3 and the 3-chloro-4-fluorophenyl carboxamide group at position 8 distinguish it from other derivatives. The spirocyclic framework is synthesized via microwave-assisted coupling reactions, as seen in related compounds (e.g., compound 84 in ), where 1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride reacts with halogenated amines in the presence of NMP and triethylamine .

Properties

IUPAC Name

3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c22-16-12-15(6-7-17(16)23)24-19(29)26-10-8-21(9-11-26)18(28)27(20(30)25-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFZRUMZULDUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic compound with notable structural features, including a spirocyclic framework and multiple functional groups that contribute to its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C21H20ClFN4O3
  • Molecular Weight : 430.9 g/mol
  • CAS Number : 1021127-37-6

The compound's structure includes a benzyl group and a chlorofluorophenyl moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. The specific mechanisms by which 3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide exerts its effects have been explored in several studies:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes such as thioredoxin reductase (TrxR), which is implicated in cancer cell survival and proliferation. Inhibitors of TrxR have shown promise as anticancer agents due to their ability to induce apoptosis in tumor cells .
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to it have been evaluated for their ability to inhibit cell growth in lines such as Mia PaCa-2 and PANC-1 .

Biological Activity Data

Biological Activity Effect Observed Reference
Cytotoxicity against cancer cellsSignificant inhibition of growth
Enzyme inhibition (TrxR)Induces apoptosis in cancer cells
Antimicrobial propertiesActive against specific bacteria

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various triazaspiro compounds, 3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide was tested alongside structurally similar compounds. The results indicated that this compound demonstrated potent cytotoxicity against pancreatic cancer cells, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Enzyme Interaction

A detailed investigation into the interaction of this compound with TrxR revealed that it binds effectively to the enzyme's active site, leading to a decrease in its activity. This inhibition was shown to correlate with increased levels of reactive oxygen species (ROS) within the cancer cells, suggesting a potential mechanism for its anticancer effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogues lie in substitutions on the benzyl group (position 3) and the carboxamide aryl moiety (position 8). These modifications influence molecular weight, hydrophobicity, and binding interactions. Below is a comparative analysis:

Compound Name Benzyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Features/Activity
Target Compound Benzyl 3-Chloro-4-fluorophenyl C₂₂H₂₀ClFN₄O₃ 454.88 Potential PTP inhibition
3-[(4-Chlorophenyl)methyl]-N-(2-methoxyphenyl)-... (BF15280) 4-Chlorophenylmethyl 2-Methoxyphenyl C₂₂H₂₃ClN₄O₄ 442.90 Research availability; halogen and methoxy groups
BG14416 4-Methylphenylmethyl 4-Chlorophenyl C₂₂H₂₃ClN₄O₃ 426.90 Simplified substituents; lower molecular weight
3-Benzyl-8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-... Benzyl 4-Chlorophenyl + pyridinyl C₂₇H₂₅Cl₂F₃N₄O₂ 565.40 Bulky pyridinyl group; higher lipophilicity

Notes:

  • Methoxy Groups : BF15280’s 2-methoxyphenyl may increase solubility but reduce membrane permeability .
  • Bulkiness : Pyridinyl substituents () introduce steric hindrance, which could affect receptor access .

Pharmacological and Mechanistic Insights

1,3,8-Triazaspiro[4.5]decane derivatives inhibit PTP opening via interactions with FO-ATP synthase, independent of Glu119 residues . This mechanism contrasts with oligomycin A, which binds Glu119 and causes mitochondrial toxicity. The target compound’s benzyl and chloro-fluoro groups may stabilize interactions with hydrophobic pockets in the c-subunit of FO-ATP synthase, enhancing cardioprotective effects .

In contrast, ORL-1 receptor-targeting derivatives () feature bulkier substituents (e.g., cyclohexyl groups) to modulate central nervous system pathways, indicating scaffold versatility .

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